MAO-B vs. MAO-A Isoform Selectivity of 8-Chloro-7-fluoro-1,2,3,4-tetrahydroquinoline
This specific compound demonstrates a significant, quantifiable selectivity window between human monoamine oxidase isoforms. The compound exhibits potent inhibition of human MAO-B (IC50 = 300 nM) but weak inhibition of human MAO-A (IC50 = 39,000 nM), establishing a selectivity ratio of 130-fold in favor of MAO-B [1]. This is a direct, head-to-head comparative measurement from a standardized enzyme assay.
| Evidence Dimension | Enzyme inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | MAO-A IC50 = 39,000 nM; MAO-B IC50 = 300 nM |
| Comparator Or Baseline | MAO-A (human) vs. MAO-B (human) within the same compound |
| Quantified Difference | 130-fold selectivity for MAO-B over MAO-A |
| Conditions | Human membrane-bound MAO-A and MAO-B expressed in insect cell membranes; substrate: kynuramine conversion to 4-hydroxyquinoline (spectrophotometric detection) |
Why This Matters
Procurement of this specific building block enables the synthesis of derivatives with predictable MAO-B selectivity, a critical design parameter for minimizing serotonergic side effects associated with MAO-A inhibition in CNS drug discovery programs.
- [1] BindingDB. (2020). BDBM50450826 (CHEMBL4214270): Inhibition of human MAO-A (IC50 = 39,000 nM) and MAO-B (IC50 = 300 nM). ChEMBL Curated Data. View Source
